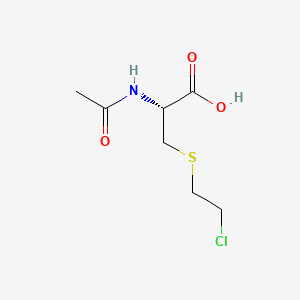

N-Acetyl-S-(2-chloroethyl)-L-cysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

58337-49-8 |

|---|---|

Molecular Formula |

C7H12ClNO3S |

Molecular Weight |

225.69 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(2-chloroethylsulfanyl)propanoic acid |

InChI |

InChI=1S/C7H12ClNO3S/c1-5(10)9-6(7(11)12)4-13-3-2-8/h6H,2-4H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 |

InChI Key |

PUOICJBSGWOTFX-LURJTMIESA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCCl)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSCCCl)C(=O)O |

Origin of Product |

United States |

Nomenclature and Structural Context Within Mercapturic Acid Chemistry

N-Acetyl-S-(2-chloroethyl)-L-cysteine's classification as a mercapturic acid is rooted in its distinct molecular structure, which is a direct result of a major detoxification process in the body. The name itself systematically describes its chemical components. "L-cysteine" forms the backbone of the molecule, an essential amino acid containing a sulfur atom (also known as a thiol group). The "N-Acetyl" prefix indicates that an acetyl group (CH₃CO-) is attached to the nitrogen atom of the L-cysteine backbone. The "S-(2-chloroethyl)" portion of the name reveals that a 2-chloroethyl group (-CH₂CH₂Cl) is bonded to the sulfur atom of the cysteine residue.

This structural arrangement is the hallmark of a mercapturic acid. nih.govwikipedia.org Mercapturic acids are the final products of a metabolic route known as the mercapturic acid pathway. nih.govresearchgate.net This pathway is a primary mechanism for the detoxification of a wide array of electrophilic compounds—molecules that are attracted to electron-rich areas in other molecules and can be harmful to cells. researchgate.net The process begins with the conjugation of the foreign substance with glutathione (B108866), a key antioxidant, and through a series of enzymatic steps, results in the formation of a water-soluble mercapturic acid that can be easily excreted in the urine. nih.govwikipedia.org

Significance in Xenobiotic Biotransformation Research

Precursor Xenobiotics and Initial Conjugation Reactions

The journey to the formation of this compound begins with the body's encounter with specific halogenated hydrocarbons. These compounds, often industrial solvents or their byproducts, trigger a defensive detoxification cascade.

Derivation from Halogenated Alkanes and Alkenes

A variety of halogenated alkanes and alkenes serve as precursors to this compound. Notable examples include 1,2-dichloroethane, a widely used industrial solvent, and vinyl chloride, a key monomer in the production of polyvinyl chloride (PVC) plastics. google.com Trichloroethylene (B50587) (TCE), another common solvent, also contributes to the formation of this metabolite. nih.govnih.govresearchgate.net Additionally, analogs of sulfur mustard, a chemical warfare agent, are known to be metabolized through this pathway. nih.govarxiv.orgnih.gov The structural similarities among these precursors, particularly the presence of a chloroethyl group, are central to the formation of the ultimate N-acetylated cysteine conjugate.

Glutathione Conjugation as a Primary Detoxification Step

The initial and crucial step in the detoxification of these xenobiotics is their conjugation with glutathione (GSH). mdpi.com This reaction is a cornerstone of Phase II metabolism, a process by which the body renders toxic substances less harmful and more water-soluble for easier excretion. tandfonline.comtandfonline.comresearchgate.netnih.govyork.ac.uk The conjugation of the electrophilic xenobiotic with the nucleophilic thiol group of glutathione effectively neutralizes its reactivity, preventing it from damaging cellular components like DNA and proteins. mdpi.com

S-(2-chloroethyl)glutathione as a Key Biosynthetic Intermediate

The direct product of the glutathione conjugation of the aforementioned xenobiotics is S-(2-chloroethyl)glutathione. tandfonline.comebi.ac.uk This intermediate is a pivotal molecule in the biosynthetic pathway leading to this compound. Its formation represents the successful interception of a harmful substance by the body's primary detoxification system.

The Mercapturic Acid Pathway (MAP) Elucidation

Following its formation, S-(2-chloroethyl)glutathione enters the mercapturic acid pathway (MAP), a well-defined metabolic route for the further processing and eventual elimination of glutathione conjugates. tandfonline.comnih.govresearchgate.net This pathway involves a series of enzymatic reactions that systematically break down the glutathione conjugate.

Sequential Processing by γ-Glutamyltransferase and Dipeptidases

Once S-(2-chloroethyl)glutathione is formed, it undergoes sequential enzymatic degradation. The first step is the removal of the glutamate residue, a reaction catalyzed by the enzyme γ-glutamyltransferase (GGT). mdpi.comnih.gov This is followed by the action of dipeptidases, which cleave the glycine residue from the resulting cysteinyl-glycine conjugate. mdpi.com This two-step process yields S-(2-chloroethyl)-L-cysteine. The final step in the mercapturic acid pathway is the N-acetylation of the cysteine conjugate, which results in the formation of the terminal metabolite, this compound, a mercapturic acid that is then excreted in the urine. tandfonline.comnih.govresearchgate.net

Table 1: Precursor Xenobiotics Leading to this compound Formation

| Precursor Xenobiotic | Chemical Class | Primary Use/Source |

|---|---|---|

| 1,2-Dichloroethane | Halogenated Alkane | Industrial solvent |

| Vinyl Chloride | Halogenated Alkene | Monomer for PVC production |

| Trichloroethylene | Halogenated Alkene | Industrial solvent and degreaser |

Table 2: Key Enzymes in the Mercapturic Acid Pathway

| Enzyme | Role in the Pathway | Substrate | Product |

|---|---|---|---|

| Glutathione S-transferases (GSTs) | Catalyzes the initial conjugation of xenobiotics with glutathione. | Xenobiotic + Glutathione | S-(2-chloroethyl)glutathione |

| γ-Glutamyltransferase (GGT) | Removes the glutamate residue from the glutathione conjugate. | S-(2-chloroethyl)glutathione | S-(2-chloroethyl)-L-cysteinylglycine |

| Dipeptidases | Cleave the glycine residue from the cysteinyl-glycine conjugate. | S-(2-chloroethyl)-L-cysteinylglycine | S-(2-chloroethyl)-L-cysteine |

Alternative and Intersecting Metabolic Fates

While N-acetylation is a primary metabolic route, the parent xenobiotic and the resulting conjugates can undergo alternative and intersecting metabolic transformations.

Role of Cytochrome P450 Enzymes in Parent Xenobiotic Activation

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the Phase I metabolism of a vast array of xenobiotics. nih.gov These enzymes are primarily involved in oxidative biotransformation, which can lead to the activation of a xenobiotic to a more reactive intermediate. nih.govresearchgate.net In the context of compounds that can ultimately be metabolized to this compound, such as 1,2-dichloroethane, CYP-mediated oxidation can be an initial activation step. acs.org For instance, the metabolism of 1,2-dibromoethane (B42909) (a structural analogue) is known to involve both oxidative pathways mediated by CYP enzymes and conjugation pathways. acs.org The CYP2E1 isozyme, in particular, has been implicated in the oxidation of such halogenated alkanes. acs.org This oxidative activation can generate electrophilic intermediates that are then susceptible to conjugation with glutathione (GSH), initiating the mercapturic acid pathway.

Deacetylation Processes by Aminoacylases

The N-acetylation of S-cysteine conjugates is not always a terminal and irreversible step. Deacetylation processes, catalyzed by aminoacylases, can reverse this reaction, converting the mercapturic acid back to the corresponding cysteine S-conjugate. researchgate.net This deacetylation can have significant toxicological implications, as the resulting cysteine S-conjugates can be substrates for further bioactivation, for example, by cysteine S-conjugate β-lyases, leading to the formation of reactive thiols. researchgate.net

Acylase I has been identified as the enzyme responsible for the hydrolysis of N-acetyl-L-cysteine (NAC) and a range of S-alkyl-N-acetyl-L-cysteines. nih.gov The substrate specificity of acylase I is influenced by the nature of the S-alkyl substituent, with shorter, unbranched chains being more readily deacetylated. nih.gov Rat liver, lung, and intestine homogenates have all been shown to deacetylate N-acetyl-L-cysteine. nih.gov The enzymatic activity is predominantly located in the cytosolic fraction of liver cells. nih.gov

| Enzyme | Function | Substrates | Impact of Deacetylation |

| Aminoacylases (e.g., Acylase I) | Catalyze the hydrolysis of N-acetyl-L-cysteine S-conjugates. | N-acetyl-S-alkyl-L-cysteines | Regenerates the cysteine S-conjugate, which can be a substrate for bioactivation. |

Mechanistic Considerations in Conjugate Formation and Transformation

The chemical mechanisms underlying the formation and subsequent reactions of S-(2-chloroethyl)-L-cysteine and its N-acetylated derivative are critical to understanding their biological activity.

Formation and Reactivity of Episulfonium Ion Intermediates

A key mechanistic feature in the bioactivity of S-(2-chloroethyl)-L-cysteine is the formation of a highly reactive episulfonium ion intermediate. nih.govpsu.edu This three-membered ring containing a positively charged sulfur atom is formed through intramolecular cyclization, with the sulfur atom acting as a nucleophile and displacing the chlorine atom. psu.edu The formation of this electrophilic intermediate is considered a crucial step in the cytotoxicity associated with S-(2-chloroethyl)-L-cysteine. nih.gov The reactivity of the episulfonium ion allows it to readily react with cellular nucleophiles, including glutathione. nih.gov Evidence for the role of the episulfonium ion comes from studies showing that analogues that cannot form such an ion, like S-(3-chloropropyl)-DL-cysteine, are not cytotoxic. nih.gov

Analytical Methodologies for the Characterization and Quantification of N Acetyl S 2 Chloroethyl L Cysteine

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating N-Acetyl-S-(2-chloroethyl)-L-cysteine from other sample components prior to its detection and quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of mercapturic acids due to its versatility and efficiency in separating polar, non-volatile compounds. nih.gov The N-acetylated analogs of S-(2-chloroethyl)-L-cysteine are amenable to HPLC analysis, which can resolve them from related metabolites.

Reversed-Phase HPLC (RP-HPLC) is the most common HPLC mode used for the analysis of N-acetyl-L-cysteine (NAC) and its derivatives. In this technique, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. While specific validated methods for this compound are not extensively detailed in the public literature, methods for analogous compounds provide a strong basis for its analysis. For instance, a stability-indicating RP-HPLC method for N-acetyl-L-cysteine utilized a C18 column with an isocratic mobile phase of acetonitrile (B52724) and water containing trifluoroacetic acid (TFA), with UV detection at 212 nm. nih.govnih.gov Such conditions are often a starting point for method development for related mercapturic acids.

Key parameters for the RP-HPLC analysis of NAC derivatives often include:

| Parameter | Example Condition 1 | Example Condition 2 |

| Stationary Phase | C18 (250 x 4.6 mm, 5 µm) | C18 (e.g., Xbridge BEH) |

| Mobile Phase | Acetonitrile:Water (4:96 v/v) with 0.1% TFA | Methanol, Water, Ammonium Acetate (B1210297) |

| Elution Mode | Isocratic | Gradient |

| Flow Rate | 1.0 mL/min | 0.25 mL/min |

| Detection | UV at 212 nm | Fluorescence (with derivatization) |

| Temperature | 25 °C | 40 °C |

This table presents typical conditions used for the analysis of N-acetyl-L-cysteine and its derivatives, which would be applicable for developing a method for this compound.

Gas Chromatography (GC) can be employed for the analysis of mercapturic acids, although it typically requires a derivatization step to increase the volatility and thermal stability of these polar compounds. The carboxyl and amino groups of this compound would need to be converted to less polar functional groups, for example, through esterification and/or silylation.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique that can be used for the qualitative analysis and separation of N-acetyl-L-cysteine derivatives. For simultaneous estimation of N-Acetyl cysteine and Taurine, a High-Performance Thin-Layer Chromatography (HPTLC) method has been developed using pre-coated silica (B1680970) gel plates with a mobile phase of n-butanol:acetic acid:water. scirp.org

For the visualization of this compound on a TLC plate, several staining reagents can be used. Since the compound is an acid and contains a sulfur atom, reagents like bromocresol green would yield yellow spots on a green background. illinois.edu Another common reagent for amino acid derivatives is ninhydrin, which typically requires a free amine, but modifications to the staining procedure can sometimes allow for the detection of N-acetylated compounds. illinois.edu

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometric Detection and Identification

Mass Spectrometry (MS) is an indispensable tool for the structural characterization and sensitive quantification of mercapturic acids. It is almost always coupled with a chromatographic separation technique, most commonly HPLC (LC-MS).

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard for analyzing mercapturic acids in complex biological samples like urine. nih.gov A common strategy for the untargeted screening of mercapturic acids involves searching for a characteristic neutral loss of 129 Da in negative ion mode, which corresponds to the N-acetyl-cysteine moiety. For targeted quantification, multiple reaction monitoring (MRM) is used, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This provides very high selectivity and sensitivity.

For instance, a method for the simultaneous measurement of N-acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine used rapid resolution liquid chromatography-electrospray ionization tandem mass spectrometry (RRLC-MS-MS). hmdb.ca Electron ionization (EI) mass spectra are also available for the parent compound, N-acetyl-L-cysteine, which can provide foundational information on potential fragmentation pathways. nist.gov Although a specific mass spectrum for this compound is not widely published, its fragmentation pattern would be expected to involve cleavage of the thioether bond and characteristic losses from the N-acetyl-cysteine portion of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the sensitive and selective quantification of N-acetylated cysteine conjugates. These methods are particularly valuable for analyzing complex biological matrices.

A validated LC-MS/MS method has been developed for the determination of total N-acetylcysteine in human plasma. This method involves a digestion step with dithiothreitol (B142953) to reduce oxidized forms of the analyte, followed by extraction with ethyl acetate. The method demonstrated good intra- and inter-assay precision and accuracy, with a limit of quantitation of 50 ng/mL over a working range of 50 to 1000 ng/mL. nih.gov This technique has been successfully applied to the analysis of approximately 800 human plasma samples from a clinical study. nih.gov

For related compounds like N-acetylcysteine amide (NACA) and its primary metabolite N-acetylcysteine (NAC), sensitive LC-MS/MS methods have been established for their quantification in human plasma. nih.gov To stabilize the free thiol groups at the time of collection, whole blood is treated with 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI), which converts the thiols into 1-methylpyridinyl thioether derivatives. nih.gov The analysis is then performed using hydrophilic-interaction chromatography (HILIC) coupled with MS/MS. nih.gov To measure total thiol concentrations, a portion of the sample extract is reduced with tris(2-carboxyethyl) phosphine (B1218219) (TCEP) before derivatization. nih.gov These methods cover a concentration range from 50 ng/mL to 50 µg/mL in a 25 µL plasma sample. nih.gov

Another LC-MS/MS method for total N-acetylcysteine in human plasma utilized an isotope-labeled internal standard (d3-N-acetylcysteine) and trichloroacetic acid for protein precipitation, which significantly improved extraction recovery. nih.gov Detection was achieved using positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, with mass transitions of m/z 164 → 122 for N-acetylcysteine and m/z 167 → 123 for the internal standard. nih.gov The method was linear over the range of 10-5000 ng/mL. nih.gov

The transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine has also been studied using direct measurements by LC/MS/MS, demonstrating the applicability of this technique for mechanistic studies of mercapturic acids. nih.gov

Table 1: LC-MS/MS Method Parameters for N-acetylcysteine and Related Compounds

| Analyte(s) | Matrix | Sample Preparation | Chromatographic Mode | Detection Mode | Linear Range | Limit of Quantitation (LOQ) |

|---|---|---|---|---|---|---|

| Total N-acetylcysteine | Human Plasma | Dithiothreitol reduction, ethyl acetate extraction | Not specified | MS/MS | 50 - 1000 ng/mL | 50 ng/mL |

| Reduced and Total NACA and NAC | Human Plasma | CMPI derivatization, protein precipitation, TCEP reduction for total thiols | HILIC | LC-MS/MS | 50 ng/mL - 50 µg/mL | Not specified |

| Total N-acetylcysteine | Human Plasma | Trichloroacetic acid protein precipitation | Not specified | ESI-MS/MS (MRM) | 10 - 5000 ng/mL | Not specified |

| N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine | Cell culture medium | Direct measurement | Not specified | LC/MS/MS (MRM) | Not specified | Not specified |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another key analytical tool for the identification and quantification of volatile and semi-volatile compounds, including certain derivatives of N-acetyl-L-cysteine. This technique often requires derivatization to increase the volatility of the analyte.

The utility of GC-MS has been demonstrated in the study of mercapturic acids derived from trichloroethylene (B50587) metabolism in rats. nih.gov Specifically, two regioisomers, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine, were identified in urine using this method. nih.gov While specific derivatization protocols for this compound are not detailed in the provided search results, the successful application of GC-MS for these structurally similar mercapturic acids indicates its potential for the target compound, likely following a suitable derivatization step such as esterification of the carboxylic acid group.

Furthermore, a predicted GC-MS spectrum for the related compound N-Acetyl-S-(2-cyanoethyl)-L-cysteine is available in the Human Metabolome Database, suggesting that fragmentation patterns for such molecules can be established to aid in their identification. hmdb.ca

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a soft ionization technique used for the mass analysis of large molecules like proteins, and can also be applied to smaller molecules. While specific applications for the direct analysis of this compound were not found, the technique is relevant for studying cysteine-containing proteins and peptides that may be adducted by reactive metabolites.

MALDI-TOF MS can be used to detect modifications to cysteine-rich proteins. researchgate.net For example, it can identify which cysteine residues in a protein have reacted with electrophiles. researchgate.net In such an experimental setup, a protein is incubated with the compound of interest, and the resulting protein adducts are analyzed by MALDI-TOF MS to determine the mass shift, thereby confirming the covalent modification. The choice of matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (HCCA), is crucial for successful analysis of proteins and peptides. researchgate.net Although this provides an indirect way to study the reactivity of compounds like this compound with proteins, it is a powerful tool for understanding their biological interactions.

Spectrophotometric and Optical Detection Approaches

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy is a technique used to quantify substances by measuring their absorption of ultraviolet or visible light. The absorption spectrum of a compound is dependent on its chemical structure.

The UV spectrum of N-acetylcysteine cross-links has been characterized, showing absorption maxima that are distinct from the parent compound. researchgate.net For example, a reaction product of N-acetylcysteine exhibited absorption maxima at λ = 234 nm and λ = 300 nm, with an absorption minimum at λ = 260 nm. researchgate.net This demonstrates that structural modifications to the N-acetyl-L-cysteine molecule can be monitored by changes in its UV-Vis spectrum.

In another application, UV-Vis spectroscopy was used to characterize N-Acetyl-L-cysteine capped cadmium telluride (CdTe) quantum dots, which were developed as a fluorescence nanoprobe. nih.gov The formation of these nanoprobes and their interaction with other molecules can be monitored by observing changes in the UV-Vis absorption spectrum. nih.gov

Flow Injection Analysis with Spectrophotometric Detection

Flow injection analysis (FIA) is an automated method that involves injecting a sample into a continuously flowing carrier stream, which then merges with a reagent stream before passing through a detector. When coupled with a spectrophotometric detector, it allows for rapid and reproducible quantification of analytes.

Several FIA methods have been developed for the determination of N-acetyl-L-cysteine (NAC). One method is based on the reduction of a Cu(II)-neocuproine complex by the sulfhydryl group of NAC, which forms a yellow Cu(I)-neocuproine complex that is measured at 458 nm. researchgate.net Another approach uses the reduction of Fe(III) to Fe(II) by NAC, with the resulting Fe(II) being monitored as a complex with 1,10-phenanthroline (B135089) at 510 nm. researchgate.net This method has a linear range of 3.5 × 10⁻⁶ to 4.3 × 10⁻⁴ M and a detection limit of 6.3 × 10⁻⁷ M. researchgate.net

A similar FIA method for N-acetyl-l-cysteine ethyl ester (NACET) is based on the reduction of Cu(II)-ligand complexes to chromophoric Cu(I)-ligand complexes. mdpi.comnih.gov The absorbance is measured at 458 nm, 562 nm, and 483 nm for complexes with neocuproine (B1678164) (NCN), bicinchoninic acid (BCA), and bathocuproine disulfonic acid (BCS), respectively. mdpi.comnih.gov The method with BCS as the ligand showed a linear range from 6.0 × 10⁻⁷ to 1.2 × 10⁻⁴ mol L⁻¹. mdpi.comnih.gov Another FIA method for NAC involves the formation of a yellow complex with Palladium(II) ions, which is monitored at 380 nm. nih.gov This method is suitable for NAC concentrations ranging from 1.0 × 10⁻⁵ to 6.0 × 10⁻⁴ mol L⁻¹, with a detection limit of 5.84 × 10⁻⁶ mol L⁻¹. nih.gov

Table 2: Flow Injection Analysis Methods for N-acetyl-L-cysteine and Related Compounds

| Analyte | Reagent(s) | Detection Wavelength | Linear Range | Limit of Detection (LOD) |

|---|---|---|---|---|

| N-acetyl-L-cysteine | Fe(III), 1,10-phenanthroline | 510 nm | 3.5 × 10⁻⁶ - 4.3 × 10⁻⁴ M | 6.3 × 10⁻⁷ M |

| N-acetyl-l-cysteine ethyl ester | Cu(II), Bathocuproine disulfonic acid (BCS) | 483 nm | 6.0 × 10⁻⁷ - 1.2 × 10⁻⁴ mol L⁻¹ | Not specified |

| N-acetyl-L-cysteine | Palladium(II) chloride | 380 nm | 1.0 × 10⁻⁵ - 6.0 × 10⁻⁴ mol L⁻¹ | 5.84 × 10⁻⁶ mol L⁻¹ |

Fluorescence Detection in Chromatographic Systems

Fluorescence detection coupled with high-performance liquid chromatography (HPLC) offers high sensitivity and selectivity for the analysis of fluorescent compounds or those that can be rendered fluorescent through derivatization.

A method for the simultaneous quantification of N-acetyl-l-cysteine (NAC) and N-acetyl-cysteine-amide (NACA) in biological samples utilizes HPLC with fluorescence detection. nih.govpsu.edu This method involves pre-column derivatization with N-(1-pyrenyl)maleimide (NPM), a reagent that reacts with the thiol group of NAC and NACA to form a highly fluorescent adduct. nih.govpsu.edu The NPM derivatives are detected using an excitation wavelength (λex) of 330 nm and an emission wavelength (λem) of 376 nm. nih.govpsu.edu The calibration curves for this method were linear over a concentration range of 25–5000 nM. nih.govpsu.edu This sensitive assay has a limit of detection (LOD) of 5 nM for a 5 µL injection volume and can separate NAC and NACA from other biological thiols within a 20-minute run time. nih.govpsu.edu

Strategies for Sample Preparation and Derivatization in Biological Matrices

The analysis of this compound and its regioisomers, such as N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine, in biological samples, particularly urine, is critical for toxicological and exposure assessments. The sample preparation and derivatization are key steps that dictate the success of the quantification.

Sample Preparation:

A common approach for the extraction of related mercapturic acids from urine involves solid-phase extraction (SPE). For instance, a method for N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA), a structurally similar compound, utilizes strong anion-exchange SPE. This technique is effective for isolating the acidic analyte from the complex urinary matrix. The sample preparation time for such methods can be relatively short, often less than 10 minutes per sample. Isotope-dilution is a valuable technique employed during sample preparation to correct for variability in extraction recovery, enhancing the accuracy of quantification.

Derivatization:

Derivatization is frequently employed to improve the chromatographic behavior and detection sensitivity of this compound and related compounds, especially for gas chromatography-mass spectrometry (GC-MS) analysis. The polar nature of the molecule, due to the carboxylic acid and N-acetyl groups, makes it non-volatile. Therefore, derivatization is essential to convert it into a more volatile and thermally stable compound suitable for GC analysis.

One common derivatization strategy is esterification of the carboxylic acid group. For the analysis of the regioisomers N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine, GC-MS methods have been developed for their quantification in urine. Although the specific derivatizing agent for the chloroethyl derivative is not detailed in the available literature, a common approach for similar mercapturic acids involves esterification followed by analysis.

For liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, derivatization can also be beneficial. For example, in the analysis of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a related cysteine conjugate, derivatization with propionic anhydride to form the N-propionyl derivative was used to improve its retention on reverse-phase HPLC columns. This highlights that derivatization can be tailored to the specific analytical technique and the physicochemical properties of the analyte.

Principles of Method Validation in Analytical Research

The validation of analytical methods is a cornerstone of reliable scientific research, ensuring that the developed procedures are fit for their intended purpose. Key parameters evaluated during method validation for the quantification of this compound and its analogs include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Linearity: This parameter assesses the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For related mercapturic acids like N-acetyl-S-(2-cyanoethyl)-cysteine (CEMA) and HEMA, linearity has been established over specific concentration ranges, demonstrating the method's suitability for quantifying varying levels of the analytes in biological samples. osti.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. For HEMA, a sensitive method using isotope-dilution HPLC-MS/MS achieved a low LOD of 0.68 µg/L in a 1-mL urine sample. nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the method is calculated. For HEMA, the accuracy of the isotope-dilution method was reported to be indistinguishable from 100%. nih.gov

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For HEMA, the coefficient of variation was 22% at concentrations of 4 and 11 µg/L, indicating the method's reproducibility. nih.gov

The following interactive data table summarizes method validation parameters for analytical methods developed for compounds structurally related to this compound, providing a reference for the expected performance of a validated method for the target analyte.

| Parameter | N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) | N-acetyl-S-(2-cyanoethyl)-cysteine (CEMA) |

| Analytical Method | Isotope-dilution HPLC-MS/MS | RRLC-MS-MS |

| Matrix | Human Urine | Human Urine |

| Linearity Range | Not explicitly stated, but validated | 0.5 - 100.0 ng/mL |

| Limit of Detection (LOD) | 0.68 µg/L | Not explicitly stated |

| Accuracy (Recovery) | Indistinguishable from 100% | 97.1 - 112.7% |

| Precision (CV%) | 22% at 4 and 11 µg/L | Not explicitly stated |

| Reference | nih.gov | osti.gov |

Comparative Research with Structurally Analogous Mercapturic Acids

Distinction from N-Acetyl-S-(2-hydroxyethyl)-L-cysteine and Other Hydroxylated Mercapturates

The primary distinction between N-Acetyl-S-(2-chloroethyl)-L-cysteine and N-Acetyl-S-(2-hydroxyethyl)-L-cysteine lies in their metabolic pathways and biological reactivity. The chloroethyl moiety in the former renders it susceptible to metabolic activation pathways that are not available to the hydroxyethyl analogue.

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine, also known as 2-hydroxyethyl mercapturic acid (HEMA), is a well-known urinary metabolite of several hazardous chemicals, including vinyl chloride, ethylene oxide, and ethylene dibromide researchgate.net. Its formation is generally considered a detoxification pathway, leading to a stable, water-soluble compound that is readily excreted. The hydroxyl group is not a good leaving group, and therefore, N-Acetyl-S-(2-hydroxyethyl)-L-cysteine is not a substrate for enzymes like cysteine S-conjugate β-lyase, which are responsible for the bioactivation of many halogenated cysteine conjugates.

In contrast, while N-acetylation of S-(2-chloroethyl)-L-cysteine is also a step in the mercapturic acid detoxification pathway, the resulting this compound is not as metabolically inert as its hydroxylated counterpart. The carbon-chlorine bond can be subject to enzymatic cleavage. More significantly, the mercapturic acid can be deacetylated by acylases back to the more reactive S-(2-chloroethyl)-L-cysteine nih.gov. This precursor can then undergo bioactivation.

A key chemical difference is the propensity of S-(2-haloethyl)-L-cysteine derivatives to undergo internal cyclization. Studies have shown that S-(2-haloethyl)-L-cysteines can form a cyclic sulfonium ion intermediate, which is a potent alkylating agent. However, this internal cyclization is dependent on the presence of a free amino group on the cysteine moiety. The N-acetylation in this compound blocks this specific pathway of reactivity nih.gov. This highlights a critical structural determinant where the acetyl group significantly alters the molecule's chemical behavior.

The metabolic pathways of other hydroxylated mercapturates, such as those derived from acrylamide, also illustrate a detoxification route leading to stable, excretable products nih.gov. For instance, N-acetyl-S-(2-carbamoyl-2-hydroxy-ethyl)-L-cysteine is a major oxidative metabolite of acrylamide that is eliminated in the urine nih.gov.

| Feature | This compound | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine |

|---|---|---|

| Metabolic Stability | Can be deacetylated to a reactive precursor | Metabolically stable |

| Potential for Bioactivation | Precursor is a substrate for β-lyase | Not a substrate for β-lyase |

| Reactivity | Precursor can form cyclic sulfonium ions | Lacks this reactivity |

| Metabolic End Product | Can lead to reactive intermediates | Primarily an excretory end product |

Comparative Metabolism of Different Halogenated Alkyl/Alkenyl Cysteine Conjugates

The metabolism of halogenated cysteine conjugates is highly dependent on the nature of the halogen, the degree of halogenation, and whether the alkyl chain is saturated or unsaturated. These structural features determine the susceptibility of the conjugate to bioactivation by cysteine S-conjugate β-lyases.

This class of enzymes catalyzes the cleavage of the C-S bond, leading to the formation of pyruvate, ammonia, and a reactive thiol intermediate. This thiol can then undergo further reactions to form highly electrophilic species that can bind to cellular macromolecules.

Influence of Halogen Type: The reactivity of S-(2-haloethyl)-L-cysteine derivatives follows the trend of leaving group ability: Bromine > Chlorine > Fluorine nih.gov. This suggests that bromoalkyl cysteine conjugates are more readily metabolized to reactive intermediates than their chloroalkyl or fluoroalkyl counterparts.

Influence of Saturation: Alkenyl cysteine conjugates, such as S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a metabolite of trichloroethylene (B50587), are potent nephrotoxins due to their efficient bioactivation by β-lyase. The resulting unstable thiol, 1,2-dichloroethylenethiol, can eliminate HCl to form the highly reactive chlorothioketene. In contrast, the saturated analogue, S-(1,2-dichloroethyl)-L-cysteine, is a much weaker nephrotoxin.

Influence of Halogen Position and Number: The position and number of halogen atoms on the alkyl or alkenyl chain also play a crucial role. For example, the regioisomers of S-(dichlorovinyl)-L-cysteine exhibit different metabolic fates. The geminal isomer, S-(2,2-dichlorovinyl)-L-cysteine, is acetylated to a greater extent than the vicinal isomer, S-(1,2-dichlorovinyl)-L-cysteine. Conversely, the N-acetylated vicinal isomer is metabolized less efficiently than the geminal mercapturate.

Perhalogenated conjugates also show distinct metabolic profiles. For instance, S-(1,1,2,2-tetrafluoroethyl)-L-cysteine (TFEC) is another potent substrate for β-lyase, leading to the formation of a reactive thioacyl fluoride.

| Compound | Parent Xenobiotic (Example) | Key Metabolic Step | Reactive Intermediate |

|---|---|---|---|

| S-(2-chloroethyl)-L-cysteine | 1,2-dichloroethane (B1671644) | β-lyase activation | Thioepoxide/episulfonium ion |

| S-(1,2-dichlorovinyl)-L-cysteine (DCVC) | Trichloroethylene | β-lyase activation | Chlorothioketene |

| S-(1,1,2,2-tetrafluoroethyl)-L-cysteine (TFEC) | Tetrafluoroethylene | β-lyase activation | Difluorothioacyl fluoride |

| S-(2-bromoethyl)-L-cysteine | 1,2-dibromoethane (B42909) | β-lyase activation, higher reactivity than chloro-analog | Thioepoxide/episulfonium ion |

Elucidation of Structural Determinants Influencing Differential Metabolic Fates and Reactivity

The comparative metabolism of this compound and its analogues reveals several key structural determinants that govern their metabolic fates and reactivity:

The Nature of the Substituent at the β-Carbon: The presence of a good leaving group, such as a halogen, at the β-carbon of the cysteine S-conjugate is a primary requirement for bioactivation by cysteine S-conjugate β-lyase. A hydroxyl group, being a poor leaving group, does not facilitate this enzymatic cleavage, leading to a detoxification pathway.

The N-Acetyl Group: The acetylation of the amino group of the cysteine moiety generally leads to detoxification by increasing water solubility and facilitating excretion. It also prevents certain reactions, such as the internal cyclization observed with S-(2-haloethyl)-L-cysteine. However, the potential for deacetylation means that the mercapturic acid can act as a reservoir for the more reactive cysteine S-conjugate.

The Halogen Atom: The specific halogen atom influences the rate of both enzymatic and non-enzymatic reactions. The better the leaving group ability (I > Br > Cl > F), the more facile the formation of reactive intermediates. This is evident in the higher reactivity of bromoalkyl cysteine conjugates compared to their chloroalkyl counterparts.

Saturation of the Alkyl/Alkenyl Chain: The presence of a double bond in alkenyl cysteine conjugates, particularly with halogens attached to the double-bonded carbons, significantly enhances their susceptibility to β-lyase-mediated bioactivation. This leads to the formation of highly reactive and toxic species like thioketenes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Acetyl-S-(2-chloroethyl)-L-cysteine in laboratory settings?

- Methodological Answer : Synthesis typically involves reacting L-cysteine with 2-chloroethyl electrophiles (e.g., 2-chloroethyl halides) under alkaline conditions, followed by acetylation of the free amino group. Similar chlorinated mercapturic acids, such as N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine (DCVC), are synthesized via nucleophilic substitution reactions between cysteine derivatives and chlorinated electrophiles. Purification steps often include reverse-phase chromatography or recrystallization .

Q. Which analytical techniques are validated for quantifying This compound in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) are widely used. For example, urinary metabolites like N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) and N-acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) are quantified using LC-HRMS with creatinine normalization . Detection limits for analogous compounds range from 0.5 µg/L (for cyanoethyl derivatives) to 15 µg/L (for carboxyethyl derivatives) .

Q. How should researchers address stability challenges during sample preparation for This compound?

- Methodological Answer : Stability is influenced by temperature, pH, and storage duration. For urinary mercapturic acids, protocols recommend immediate freezing at -80°C, addition of EDTA to inhibit oxidation, and avoidance of repeated freeze-thaw cycles. Matrix-matched calibration curves are critical for compensating for matrix effects in LC-MS/MS analyses .

Advanced Research Questions

Q. What mechanistic insights explain the renal transport of This compound compared to other chlorinated derivatives?

- Methodological Answer : Studies on DCVC demonstrate active transport via organic anion transporters (OATs) in renal proximal tubules, with competitive inhibition by probenecid. pH-dependent uptake and vesicular ATPase activity further modulate transport efficiency. Similar pH-sensitive mechanisms may apply to This compound, requiring validation using isolated membrane vesicles or transfected cell models .

Q. How do metabolic pathways leading to This compound formation differ from those of structurally related mercapturic acids?

- Methodological Answer : Mercapturic acids form via glutathione (GSH) conjugation to electrophiles, followed by γ-glutamyltranspeptidase and cysteinylglycinase cleavage, and finally N-acetylation. Chloroethyl derivatives likely originate from exposure to chlorinated precursors (e.g., vinyl chloride analogs), with cytochrome P450-mediated bioactivation influencing pathway specificity. Contrast this with 3HPMA, a metabolite of acrolein, which undergoes direct GSH conjugation without bioactivation .

Q. How can contradictory data on the carcinogenicity of This compound metabolites be resolved in risk assessment?

- Methodological Answer : Discrepancies may arise from interspecies differences in metabolism, exposure route (inhalation vs. oral), or detection method variability. For example, N-acetyl-S-(3-carboxy-2-propyl)-L-cysteine (CMEMA) shows higher urinary concentrations in vapers than smokers, suggesting alternative metabolic routes. Resolving contradictions requires dose-response studies, cross-validation using isotopically labeled standards, and pathway-specific knockout models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.